5-Chloro-4-sulfamoylfuran-2-carboxylic acid
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Overview
Description
5-Chloro-4-sulfamoylfuran-2-carboxylic acid is an organic compound with the molecular formula C5H4ClNO5S and a molecular weight of 225.61 g/mol . This compound is characterized by the presence of a furan ring substituted with a chloro group at the 5-position, a sulfamoyl group at the 4-position, and a carboxylic acid group at the 2-position . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Chloro-4-sulfamoylfuran-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan derivatives.
Chlorination: The furan ring is chlorinated at the 5-position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Chloro-4-sulfamoylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
5-Chloro-4-sulfamoylfuran-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-sulfamoylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
5-Chloro-4-sulfamoylfuran-2-carboxylic acid can be compared with other similar compounds, such as:
4-Sulfamoylfuran-2-carboxylic acid: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
5-Chloro-2-furoic acid: Lacks the sulfamoyl group, affecting its interaction with biological targets.
4-Chloro-5-sulfamoylfuran-2-carboxylic acid: A positional isomer with potentially different chemical and biological properties.
Properties
IUPAC Name |
5-chloro-4-sulfamoylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQRZGYAKRFQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1S(=O)(=O)N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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